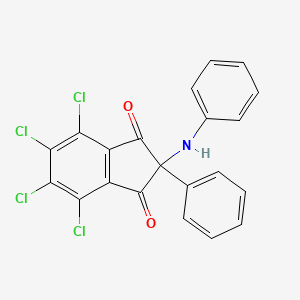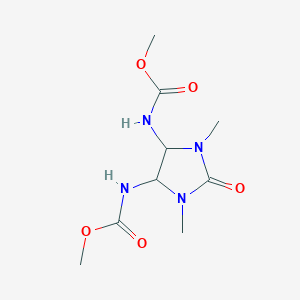
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as Fipronil, is a widely used insecticide that was first introduced in the market in 1996. It belongs to the phenylpyrazole chemical family and is known for its broad-spectrum insecticidal activity against various pests, including fleas, ticks, and cockroaches.
Mecanismo De Acción
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptors in the central nervous system of insects. It binds to the receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to cause behavioral changes in bees and can lead to their death. Additionally, Fipronil has been shown to have toxic effects on aquatic invertebrates, leading to decreased survival and reproduction rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fipronil in lab experiments is its broad-spectrum insecticidal activity, which allows for the study of various pest species. However, one limitation is that it can have adverse effects on non-target organisms, which can complicate the interpretation of results.
Direcciones Futuras
Future research on Fipronil could focus on developing more targeted insecticides that have a lower impact on non-target organisms. Additionally, research could focus on understanding the molecular mechanisms of insecticide resistance in various pest species to develop more effective pest control strategies. Finally, more studies could be conducted on the effects of Fipronil on non-target organisms to better understand its potential impact on the environment.
Métodos De Síntesis
Fipronil can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-fluoroaniline, followed by the reduction of the nitro group using a reducing agent such as iron powder or tin chloride. The resulting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole is then reacted with 1-isopropyl-4-(4-chlorophenyl)piperazine to form the final product, Fipronil.
Aplicaciones Científicas De Investigación
Fipronil has been extensively studied for its insecticidal properties and has been used in various scientific research studies. It has been used to study the effects of insecticides on non-target organisms, such as bees and aquatic invertebrates. Additionally, Fipronil has been used to investigate the molecular mechanisms of insecticide resistance in various pest species.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-14(8-10-19)18-16(20)11-21-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSVPWROMYAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)

![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)

![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)

![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)